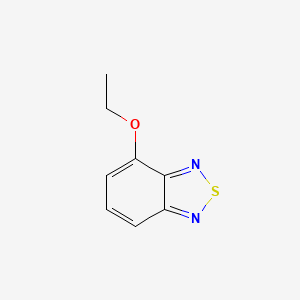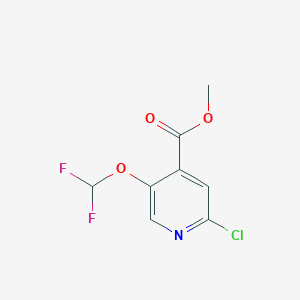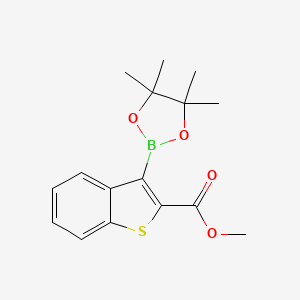
4-Ethoxy-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of 4-Ethoxybenzo[c][1,2,5]thiadiazole, which includes an ethoxy group attached to the benzothiadiazole core, imparts specific electronic and chemical properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with ethoxy-containing reagents. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of organotin compounds with halogenated thiadiazoles . The reaction conditions often include the use of solvents like toluene or DMF (dimethylformamide) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 4-Ethoxybenzo[c][1,2,5]thiadiazole may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including the use of green solvents and recyclable catalysts, is often pursued to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]thiadiazole derivatives with various functional groups.
Scientific Research Applications
4-Ethoxybenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as an acceptor molecule in the design of donor-acceptor materials for organic photovoltaics and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of drugs with anticancer, antibacterial, and antifungal activities.
Materials Science: Employed in the synthesis of fluorescent sensors and visible-light organophotocatalysts.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties also make it effective in organic electronics, where it participates in charge transfer processes .
Comparison with Similar Compounds
4-Ethoxybenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole: Lacks the ethoxy group, resulting in different electronic properties and reactivity.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Used as a precursor in the synthesis of 4-Ethoxybenzo[c][1,2,5]thiadiazole.
1,3,4-Thiadiazole Derivatives: Differ in the position of nitrogen and sulfur atoms, leading to varied biological and chemical properties.
The unique ethoxy group in 4-Ethoxybenzo[c][1,2,5]thiadiazole imparts specific electronic effects that enhance its performance in applications such as organic electronics and medicinal chemistry .
Properties
CAS No. |
1753-24-8 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-7-5-3-4-6-8(7)10-12-9-6/h3-5H,2H2,1H3 |
InChI Key |
ZARLTGOQDUZQNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)

![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)

![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)






